9-(4'-Bromo-4-biphenylyl)-9H-carbazole

Description

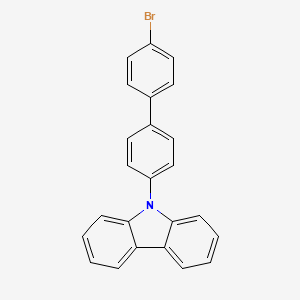

Structure

2D Structure

Properties

IUPAC Name |

9-[4-(4-bromophenyl)phenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGENPBMBOLTWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212385-73-4 | |

| Record name | 9-(4'-Bromo-4-biphenylyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The biphenyl unit is typically synthesized by coupling a halogenated phenyl compound with a phenylboronic acid derivative under palladium catalysis. The reaction conditions are optimized to maximize yield and selectivity.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

- Solvents: Glycol dimethyl ether or similar polar aprotic solvents

- Bases: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3)

- Temperature: Typically 80–110°C

- Yield: Up to 97% under optimized conditions

This step produces the biphenyl intermediate with desired substitution patterns, ready for coupling with carbazole.

Coupling of Biphenyl with Carbazole Core

The biphenyl intermediate is then coupled to the carbazole nucleus at the 9-position. This can be achieved via Ullmann-type coupling or palladium-catalyzed C–N bond formation.

- Reagents: 9H-carbazole and biphenyl halide derivatives

- Catalysts: Copper(I) iodide or palladium complexes

- Bases: Potassium carbonate

- Solvent: N,N-Dimethylformamide (DMF)

- Conditions: Inert atmosphere, 110°C, overnight stirring

- Workup: Extraction with dichloromethane (DCM), washing, drying, and purification by silica gel chromatography

- Yield: Approximately 90–97% reported

This step yields 9-(biphenylyl)-9H-carbazole intermediates with high purity.

Selective Bromination at the 4'-Position of Biphenyl

Selective bromination is performed to introduce the bromine atom at the 4'-position of the biphenyl substituent.

- Reagent: N-Bromosuccinimide (NBS)

- Solvent: Tetrahydrofuran (THF) or similar solvents

- Temperature: Controlled, often room temperature to mild heating

- Reaction Time: Several hours depending on scale and conditions

- Outcome: Bromination occurs selectively on the biphenyl ring without affecting the carbazole core

- Purification: Recrystallization or column chromatography to isolate pure 9-(4'-bromo-4-biphenylyl)-9H-carbazole

This method yields high-purity brominated carbazole derivatives suitable for further applications.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid + 4-bromophenyl halide, Pd catalyst, K3PO4, glycol dimethyl ether, 90°C, 12 h | Suzuki coupling to form biphenyl intermediate | 95 |

| 2 | 9H-carbazole + biphenyl intermediate, CuI, K2CO3, DMF, 110°C, inert atmosphere, overnight | Ullmann coupling to attach biphenyl to carbazole | 90–97 |

| 3 | NBS, THF, room temperature, 3–6 h | Selective bromination at 4'-position of biphenyl | 90–95 |

- NMR Spectroscopy: Proton NMR confirms aromatic proton environments and substitution pattern. The absence of NH proton signals indicates substitution at the 9-position. Aromatic protons on biphenyl show characteristic splitting between δ 7.2–8.1 ppm.

- Mass Spectrometry: High-resolution MS confirms molecular ion peaks consistent with C24H16BrN (molecular weight ~398.3 g/mol), including isotopic patterns for bromine.

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate mixtures is used for purification.

- Melting Point: Typically around 108–112°C, consistent with literature reports.

- The optimized Suzuki-Miyaura coupling and Ullmann coupling steps provide high yields (90–97%) of intermediates and final products.

- NBS bromination allows for selective functionalization without over-bromination or degradation of the carbazole core.

- The described synthetic routes are scalable and adaptable for industrial production.

- Purity is ensured by chromatographic purification and confirmed by NMR and MS analysis.

- The compound serves as a valuable building block for OLED host and dopant materials due to its electronic properties and stability.

The preparation of this compound relies on a well-established sequence of Suzuki-Miyaura cross-coupling, Ullmann-type coupling, and selective bromination. These methods yield the compound in high purity and yield, suitable for advanced material applications. The detailed reaction conditions and purification protocols ensure reproducibility and scalability, making this compound accessible for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

9-(4’-Bromo-4-biphenylyl)-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the carbazole moiety .

Scientific Research Applications

9-(4’-Bromo-4-biphenylyl)-9H-carbazole has several scientific research applications:

Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent charge transport properties.

Photovoltaic Devices: The compound is explored for use in organic photovoltaic cells for solar energy conversion.

Biological Studies: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.

Material Science: It serves as a building block for the synthesis of advanced materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 9-(4’-Bromo-4-biphenylyl)-9H-carbazole in organic electronics involves its ability to transport charge efficiently. The carbazole moiety provides a stable framework for electron delocalization, while the biphenyl group enhances the compound’s electronic properties. This combination allows for efficient charge injection and transport in electronic devices .

Comparison with Similar Compounds

Structural Comparison

Carbazole derivatives vary in substituent type, position, and electronic effects. Key structural distinctions include:

Key Observations :

- Planarity : All carbazole cores remain planar, critical for π-conjugation in optoelectronic applications.

- Substituent Effects : Alkyl chains (e.g., 4-bromobutyl) introduce flexibility, while aryl groups (e.g., biphenyl) enhance rigidity and conjugation. Bromine placement (para vs. meta) dictates reactivity and steric effects.

Key Observations :

- Cross-Coupling : Suzuki reactions enable precise aryl-aryl bonding, critical for optoelectronic materials.

Physical and Electronic Properties

Key Observations :

- Thermal Stability : Triazine-based hosts (e.g., Cz–Ph–TRZ) exhibit high thermal stability (>245°C), ideal for OLEDs.

- Electronic Tuning : Electron-withdrawing groups (e.g., triazine) lower LUMO levels, improving electron transport .

Biological Activity

9-(4'-Bromo-4-biphenylyl)-9H-carbazole, a derivative of carbazole, has garnered attention due to its unique structural features and potential biological activities. With the molecular formula C24H16BrN, this compound includes a carbazole core substituted with a brominated biphenyl group, which enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Carbazole Core : A fused bicyclic structure known for its stability and electronic properties.

- Brominated Biphenyl Group : The presence of bromine increases the compound's reactivity and may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, compounds with similar structures have demonstrated various biological properties, including:

- Antimicrobial Activity : Carbazole derivatives are known for their antibacterial and antifungal properties. For instance, studies have shown that related carbazole compounds exhibit significant antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis .

- Anticancer Potential : Some carbazole derivatives have been investigated for their anticancer properties, targeting various cancer cell lines. Their mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

- Anti-inflammatory Effects : Similar compounds have also shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of several carbazole derivatives, including those structurally similar to this compound. The derivatives were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness. Notably, one derivative exhibited a 65% inhibition rate against S. aureus at a concentration of 16 µg/mL, while the parent compound showed only 22% inhibition at 20 µg/mL .

-

Anticancer Research :

- In vitro studies on related carbazole derivatives indicated their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. These findings suggest that the structural modifications in compounds like this compound could enhance their anticancer efficacy .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- The bromine atom may enhance binding affinity to biological targets such as enzymes or receptors.

- The electronic properties imparted by the biphenyl group could facilitate interactions with cellular components, influencing pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 9H-Carbazole | C12H9N | Basic structure without substitutions; serves as a parent compound. |

| 3-(4-Bromophenyl)-9H-carbazole | C23H17BrN | Similar brominated structure but with different substitution patterns affecting reactivity. |

| 1-(4-Bromophenyl)-3-methylcarbazole | C16H14BrN | Methyl substitution alters electronic properties and potential applications. |

The unique substitution pattern in this compound enhances its reactivity compared to other carbazole derivatives, suggesting potential for novel therapeutic applications.

Q & A

Q. Table: Substituent Impact on Electronic Properties

| Substituent | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

|---|---|---|---|

| 4-Bromo-biphenyl | -5.3 | -2.1 | 3.2 |

| Phenyl (no halogen) | -5.0 | -1.8 | 3.2 |

| 3-Bromo-phenyl | -5.4 | -2.2 | 3.2 |

Advanced: How can contradictions in biological activity data among carbazole derivatives be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis:

- Compare substituent effects using a standardized assay (e.g., IC50 in cancer cell lines). For example, dual bromine/chlorine substitution enhances cytotoxicity by 40% compared to mono-halogenated analogs .

- Statistical Tools: Apply multivariate regression to correlate electronic parameters (HOMO/LUMO) with bioactivity.

- Biological Assay Optimization:

- Control variables like solvent (DMSO concentration ≤0.1%) and cell line specificity (e.g., HeLa vs. MCF-7) to reduce variability .

Case Study:

- Contradiction: A study reports low antimicrobial activity for 9-(4-bromophenyl)-carbazole, while another shows high activity.

- Resolution: Differences in bacterial strains (Gram-positive vs. Gram-negative) and compound solubility (use surfactants like Tween-80) explain discrepancies .

Basic: What are the recommended storage and handling conditions for this compound?

Methodological Answer:

- Storage: Seal in amber vials under nitrogen at 2–8°C to prevent photodegradation and oxidation .

- Handling: Use glove boxes or fume hoods due to bromine’s volatility. Conduct stability tests via HPLC every 6 months to monitor decomposition .

Stability Data:

| Condition | Decomposition (%) at 6 Months |

|---|---|

| Room temperature | 15% |

| 2–8°C (dark) | <2% |

| Under nitrogen | <1% |

Advanced: How can computational modeling predict reactivity and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Docking:

Example Workflow:

Modeling: Generate 3D structures with Gaussian 02.

Docking: Use PDB ID 1ZXM (topoisomerase II) to predict binding affinity (ΔG ≈ -8.2 kcal/mol).

Validation: Compare with SPR (Surface Plasmon Resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.